molecular formula C24H27FN4O B6027315 1-(2-fluorobenzyl)-N-methyl-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine

1-(2-fluorobenzyl)-N-methyl-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine

Katalognummer B6027315
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: SMFXLQOJHRYPBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-fluorobenzyl)-N-methyl-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine, commonly known as FPBP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of drug discovery. FPBP is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. The purpose of

Wirkmechanismus

FPBP acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the dopamine D3 receptor, FPBP reduces the release of dopamine in these pathways, thereby reducing the reinforcing effects of drugs of abuse and improving cognitive deficits in animal models of schizophrenia.
Biochemical and Physiological Effects:
FPBP has been shown to have a high affinity for the dopamine D3 receptor, with a Ki value of 0.09 nM. In addition, FPBP has been shown to have a low affinity for other dopamine receptors such as D2 and D4. This selectivity for the dopamine D3 receptor is important as it reduces the potential for off-target effects. FPBP has also been shown to have a long half-life in vivo, which may contribute to its efficacy in animal models of neuropsychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using FPBP in lab experiments is its high selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. In addition, FPBP has a long half-life in vivo, which allows for sustained receptor blockade. However, one limitation of using FPBP in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental paradigms.

Zukünftige Richtungen

There are several future directions for research on FPBP. One area of focus is the development of more potent and selective dopamine D3 receptor antagonists. In addition, there is a need for further research on the potential therapeutic applications of FPBP in the treatment of neuropsychiatric disorders. Another area of interest is the use of FPBP as a tool to study the role of the dopamine D3 receptor in various physiological and pathological processes. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of FPBP to optimize its use in preclinical and clinical studies.

Synthesemethoden

The synthesis of FPBP involves a series of chemical reactions that are carried out in a laboratory setting. The initial step involves the reaction between N-methyl-3-piperidinamine and 2-fluorobenzyl chloride, which results in the formation of N-methyl-N-(2-fluorobenzyl)-3-piperidinamine. This compound is then reacted with 4-(2-pyrimidinyloxy)benzyl chloride to yield FPBP. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

FPBP has been extensively studied for its potential application in the treatment of various neuropsychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. The dopamine D3 receptor, which is targeted by FPBP, has been implicated in the pathophysiology of these disorders. FPBP has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive deficits in animal models of schizophrenia. In addition, FPBP has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Eigenschaften

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-methyl-N-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O/c1-28(16-19-9-11-22(12-10-19)30-24-26-13-5-14-27-24)21-7-4-15-29(18-21)17-20-6-2-3-8-23(20)25/h2-3,5-6,8-14,21H,4,7,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFXLQOJHRYPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC2=NC=CC=N2)C3CCCN(C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.